molecular formula C13H21N3O8S2 B13417075 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate

Cat. No.: B13417075
M. Wt: 411.5 g/mol
InChI Key: IMRSTPQILCFNPM-UHFFFAOYSA-N
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Description

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate is a chemical intermediate of significant interest in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of SNS-032 (BMS-387032), a potent and selective inhibitor of cyclin-dependent kinases (CDKs) Source . SNS-032 targets CDK2, CDK7, and CDK9, which are crucial regulators of the cell cycle and transcription, making it a valuable investigational tool in oncology research Source . By inhibiting these kinases, this pathway induces cell cycle arrest and suppresses transcription, leading to the apoptosis of cancer cells, which has been explored in clinical trials for various hematological malignancies Source . As a key synthetic building block, this dioxalate salt provides researchers with a stable and soluble form for developing novel therapeutic agents and probing the complex signaling networks governed by CDK activity. Its use is fundamental for advancing the study of cell proliferation mechanisms and identifying new targets for cancer therapy.

Properties

Molecular Formula

C13H21N3O8S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;oxalic acid

InChI

InChI=1S/C9H17N3S2.2C2H2O4/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;2*3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

IMRSTPQILCFNPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis generally proceeds via the following key stages:

Stepwise Synthesis (Based on US Patent US4375547A and EP Patent EP0091220)

Step Reaction Description Reagents & Conditions Key Notes
1 Reduction of ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate to 2-(dimethylaminomethyl)-4-thiazolemethanol Lithium triethylborohydride in anhydrous tetrahydrofuran (THF), 0°C to 5°C, inert atmosphere (N2) Yields hydroxymethyl intermediate (IV)
2 Halogenation of hydroxymethyl group to chloromethyl derivative Thionyl chloride (SOCl2) Facilitates nucleophilic substitution
3 Nucleophilic substitution of chloromethylthiazole with sodium salt of 2-aminoethanethiol Sodium salt of cysteamine, aqueous or alcoholic medium, elevated temperature (~100°C), ~11 hours Forms 2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethylamine
4 Isolation of free base Alkalinization with potassium carbonate, evaporation, solvent extraction with ethanol and isopropanol Purification to remove salts and impurities
5 Salt formation with oxalic acid to yield dioxalate salt Addition of oxalic acid in aqueous medium, crystallization Stabilizes compound for storage and handling

Reaction Conditions and Purification

  • Temperature Control: Critical during reduction and halogenation steps to avoid decomposition. Typically maintained between 0°C and ambient temperature for sensitive steps.
  • Solvent Use: Anhydrous THF for reduction; ethanol and isopropanol for purification and crystallization.
  • Purification Techniques: Repeated solvent slurrying, extraction, and chromatographic purification (silica gel chromatography with ethyl acetate/methanol gradients) for intermediates and final product.
  • Yield Optimization: Controlled addition rates (e.g., dropwise addition of reagents), inert atmosphere to prevent oxidation, and careful pH adjustments during salt formation.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [^1H NMR (CDCl3)](pplx://action/followup):
    • Singlets at δ ~2.53 ppm (3H) and δ ~3.81-4.04 ppm (2H each) correspond to methyl and methylene protons adjacent to nitrogen and sulfur atoms.
    • Multiplets and triplets in δ 1.5–3.0 ppm range correspond to aliphatic protons in the ethanamine and thiazole side chains.
    • Aromatic singlet at δ ~7.04 ppm corresponds to thiazole ring proton.

Physical Properties

Property Value
Boiling Point 102°C at 0.5 torr (intermediate)
Melting Point 151.5–153.5°C (ethyl 2-(methylbenzoylaminomethyl)-4-thiazolecarboxylate intermediate)
Molecular Weight 411.45 g/mol (dioxalate salt)

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis Preparation/Source Notes
Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate Starting thiazole ester Commercial or synthesized via amidation Reduced to hydroxymethyl derivative
2-(Dimethylaminomethyl)-4-thiazolemethanol Reduced intermediate Lithium triethylborohydride reduction Halogenated for substitution
4-Chloromethylthiazole derivative Alkylating agent Reaction with thionyl chloride Reacts with mercaptoalkylamine
2-Aminoethanethiol (cysteamine) Nucleophile Commercial reagent Provides ethanamine side chain
2-([2-(Dimethylaminomethyl)-4-thiazolyl]methylthio)ethylamine Free base product Nucleophilic substitution product Converted to dioxalate salt
Oxalic acid Salt-forming agent Commercial Forms dioxalate salt for stability

Research Findings and Considerations

  • The synthetic route is well-documented in patent literature (US4375547A, EP0091220), emphasizing the importance of controlling reaction conditions to maintain the integrity of the thiazole ring and amine functionalities.
  • The use of hydride reducing agents such as lithium triethylborohydride is preferred for selective reduction of the ester to the corresponding alcohol without affecting other sensitive groups.
  • Halogenation using thionyl chloride is a standard method to convert hydroxymethyl groups to chloromethyl intermediates, facilitating subsequent nucleophilic substitution.
  • The nucleophilic substitution with cysteamine requires elevated temperatures and acidic conditions (e.g., hydrobromic acid) to drive the reaction to completion and avoid side reactions.
  • Purification steps involving solvent extraction and chromatography are critical to isolate the pure free base before salt formation.
  • Formation of the dioxalate salt enhances compound stability, handling, and storage, which is essential for pharmaceutical impurity reference standards.

Chemical Reactions Analysis

Types of Reactions

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₇N₃S₂ (base compound) + 2(C₂H₂O₄) (dioxalate)
  • Molecular Weight : 231.38 g/mol (base)
  • Physical Properties :
    • Density: 1.2 ± 0.1 g/cm³ (base)
    • Boiling Point: 338.9 ± 37.0 °C (base)
    • LogP (XLogP3): 0.4 (base)
  • Structural Features: Thiazole core with a dimethylamino-methyl substituent at position 2. Sulphanyl-ethanamine side chain at position 3.

The compound’s thiazole ring and tertiary amine group contribute to its polarity (Topological Polar Surface Area = 95.7 Ų) and moderate solubility, which are critical for its role in pharmaceutical impurity profiling .

Comparison with Similar Compounds

Structural Analogues in Nizatidine Impurities

Impurity G (EP) (CAS 1193434-63-7):

  • Structure : A dimeric derivative with a nitroethene-1,1-diamine linker.
  • Key Differences: Larger molecular weight (C₂₀H₃₂N₆O₂S₂) due to dimerization.

Impurity E (EP) Sodium Salt :

  • Structure: Features a nitroacetamide group (-NO₂-C(O)-NH-) attached to the sulphanyl-ethanamine chain.
  • Key Differences :
    • Sodium salt form enhances water solubility.
    • The nitroacetamide moiety introduces metabolic liability, differing from the dioxalate’s stability .

Thiazole Derivatives with Similar Substituents

2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 908591-25-3):

  • Structure : Lacks the sulphanyl-ethanamine side chain but includes an isopropyl group.
  • Key Differences :
    • Higher LogP (0.98 vs. 0.4), indicating greater lipophilicity.
    • Simplified structure may improve bioavailability but reduces hydrogen-bonding capacity .

4-(Thiazol-2-yl)phenyl Methanamine Hydrochloride (CAS 1187451-28-0):

  • Structure : Thiazole ring attached to a benzylamine group.
  • Key Differences: Molecular Weight: 226.73 g/mol (lower due to absence of sulphanyl and dimethylamino groups). Hydrochloride salt increases solubility in polar solvents compared to dioxalate .

Pharmacologically Active Thiazole Derivatives

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Derivatives :

  • Structure : Chlorophenyl and diphenylmethyl substituents on the thiazole ring.
  • Key Differences :
    • Enhanced antibacterial and antifungal activity due to aromatic substituents.
    • Lower topological polar surface area (≈70 Ų) improves membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Property 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate Impurity G (EP) 2-Isopropyl-4-(methylaminomethyl)thiazole
Molecular Weight 231.38 (base) + dioxalate 476.7 184.3
LogP 0.4 2.1 (estimated) 0.98
Hydrogen Bond Donors 1 (base) 2 1
Topological PSA 95.7 Ų 120 Ų 45 Ų
Solubility Moderate (dioxalate salt enhances aqueous solubility) Low High (due to lipophilicity)

Biological Activity

The compound 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine dioxalate (CAS No. 76963-41-2) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and relevant case studies.

The molecular formula of the compound is C12H21N5O2S2C_{12}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of approximately 331.46 g/mol. The structure includes a thiazole ring, which is critical for its biological activity.

PropertyValue
CAS Number76963-41-2
Molecular FormulaC₁₂H₂₁N₅O₂S₂
Molecular Weight331.46 g/mol
Purity≥ 97%

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values indicating effective cytotoxicity against various cancer cell lines. A study highlighted that certain thiazole compounds demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting potent anticancer activity .

The biological activity of thiazole derivatives often involves interactions with cellular proteins and pathways that regulate apoptosis and cell proliferation. For instance, structural modifications in the thiazole ring can enhance binding affinity to target proteins such as Bcl-2, which is implicated in cancer cell survival .

Case Studies

  • Anticancer Efficacy : A recent study synthesized various thiazole-based compounds and tested their efficacy against human glioblastoma U251 cells and human melanoma WM793 cells. The most active compound exhibited an IC50 value significantly lower than that of standard drugs like doxorubicin, highlighting the potential of thiazole derivatives in cancer therapy .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure could enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial in understanding how variations in chemical structure affect biological activity. For the compound under discussion:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
  • Dimethylamino Group : Influences solubility and interaction with biological targets.
  • Sulphanyl Linkage : Plays a role in enhancing biological stability and activity.

Q & A

Q. Answer :

  • Solubility : Moderate polarity (XLogP3 = 0.4 ) suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and partial solubility in aqueous buffers (pH 4–7).
  • Formulation : Use co-solvents (e.g., PEG-400) for in vitro assays. For in vivo studies, consider nanoemulsions to enhance bioavailability due to the compound’s hydrogen-bond acceptor count (5) and topological polar surface area (95.7 Ų) .

Advanced Question: How should researchers address contradictions in bioactivity data across experimental models?

Q. Answer :

  • Experimental design :
    • Use standardized cell lines (e.g., HEK293 for receptor binding) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Control for oxalate counterion interference by comparing free base and salt forms .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to isolate variables like pH-dependent solubility or metabolic instability in hepatic microsomes .

Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets?

Q. Answer :

  • Target hypothesis : The dimethylamino and sulfanyl groups suggest potential cholinergic or kinase modulation (e.g., acetylcholinesterase inhibition or MAPK pathway interaction) .
  • Binding studies : Use molecular docking (AutoDock Vina) with thiazole ring π-stacking and sulfanyl group hydrogen bonding as key parameters .
  • Functional assays : Measure cAMP levels or calcium flux in neuronal cells to confirm receptor engagement .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Answer :

  • Modifications :
    • Replace dimethylamino with pyrrolidino to enhance lipophilicity (test via XLogP3 changes) .
    • Substitute ethanamine with propanamine to extend half-life (monitor via HPLC t₀ in plasma) .
  • Assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity (MTT assay) .

Advanced Question: What methodologies assess this compound’s stability under varying environmental conditions?

Q. Answer :

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂) .
  • Analytical tools :
    • HPLC-PDA : Track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
    • LC-MS/MS : Identify hydrolyzed fragments (e.g., thiazole ring cleavage) .

Advanced Question: How can computational modeling predict this compound’s pharmacokinetic properties?

Q. Answer :

  • ADMET prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų indicates poor absorption) and CYP450 interactions (dimethylamino group may inhibit CYP3A4) .
  • MD simulations : Simulate membrane permeability (GROMACS) with lipid bilayers to assess passive diffusion .

Advanced Question: What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

Q. Answer :

  • In vitro :
    • Primary neuronal cultures for neuroactivity screening .
    • 3D tumor spheroids for antiproliferative effects .
  • In vivo :
    • Zebrafish models for acute toxicity (LC₅₀) .
    • Murine xenografts with PK/PD correlation (plasma t₁/₂ vs. tumor volume) .

Advanced Question: How can researchers mitigate off-target effects observed in preliminary studies?

Q. Answer :

  • Proteome profiling : Use affinity chromatography with immobilized compound to identify binding partners .
  • CRISPR-Cas9 screening : Knock out suspected off-target genes (e.g., GPCRs) and reassess activity .
  • Dose optimization : Apply Hill equation modeling to establish therapeutic windows (EC₅₀ vs. CC₅₀) .

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